molecular formula C9H13NO3 B12861843 Methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate

Cat. No.: B12861843
M. Wt: 183.20 g/mol
InChI Key: FLUBWEJGINBXPG-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the reaction of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-acetyl-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

methyl 1-acetyl-5-methyl-2H-pyrrole-5-carboxylate

InChI

InChI=1S/C9H13NO3/c1-7(11)10-6-4-5-9(10,2)8(12)13-3/h4-5H,6H2,1-3H3

InChI Key

FLUBWEJGINBXPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC=CC1(C)C(=O)OC

Origin of Product

United States

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